4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid
Description
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety also at the 2-position. This compound is widely used in medicinal chemistry as a chiral building block, particularly in peptide synthesis and drug development, due to its stability under basic conditions and ease of deprotection under acidic conditions . Its stereochemistry and functional groups make it valuable for designing molecules with specific biological interactions.
Properties
CAS No. |
1189435-14-0 |
|---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-11(4,7-13)8(14)15/h12H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
DKNNPBSTUKJQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction with Di-tert-Butyl Dicarbonate (Boc₂O)
The primary method involves treating 2-methylpiperazine-2-carboxylic acid with Boc₂O in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine. The base deprotonates the secondary amine, facilitating nucleophilic attack on the carbonyl carbon of Boc₂O. This step selectively protects the nitrogen at the 4-position of the piperazine ring, leaving the carboxylic acid moiety intact.
Key Conditions
-
Solvent : Anhydrous dichloromethane (DCM) or acetonitrile.
-
Temperature : Room temperature (20–25°C) or mild heating (40–50°C).
-
Stoichiometry : 1.1–1.5 equivalents of Boc₂O relative to the amine.
-
Workup : Sequential washes with 1 N NaOH, water, and brine, followed by drying over sodium sulfate and solvent evaporation.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Base-Assisted Deprotonation : Triethylamine abstracts a proton from the piperazine nitrogen, generating a reactive amide ion.
-
Boc Group Transfer : The amide ion attacks Boc₂O, displacing the tert-butoxy carbonate leaving group and forming the protected amine.
Large-Scale Industrial Synthesis
Patent CN102351843A details a scalable protocol for analogous Boc-protected piperazine derivatives, emphasizing solvent selection and purification efficiency.
Procedure from Patent CN102351843A
-
Reaction Setup :
-
2-Methylpiperazine-2-carboxylic acid (1.0 mol) is suspended in acetonitrile (5 L).
-
TEA (1.5 mol) is added under nitrogen, followed by Boc₂O (1.2 mol).
-
The mixture is refluxed (82°C) for 24 hours.
-
-
Workup :
Yield : 65–70% (crude), increasing to >95% purity after recrystallization from ethyl acetate/hexane.
Alternative Synthetic Routes
Carbodiimide-Mediated Activation
Aβ-keto ester intermediate, derived from Meldrum’s acid and piperazine-2-carboxylic acid, can undergo Boc protection. This method, adapted from PMC8270337, involves:
-
Activation : Treating 2-methylpiperazine-2-carboxylic acid with Meldrum’s acid and EDC·HCl in DCM.
-
Boc Protection : Reacting the activated intermediate with Boc₂O and DMAP.
Advantages : Higher regioselectivity and reduced side products.
Limitations : Additional steps for intermediate isolation.
Critical Data Tables
Table 1: Physicochemical Properties of this compound
Table 2: Optimized Reaction Conditions
| Parameter | Boc₂O Method | Patent Method |
|---|---|---|
| Solvent | DCM | Acetonitrile |
| Base | Triethylamine | Triethylamine |
| Temperature | 25°C | Reflux (82°C) |
| Time | 12 hours | 24 hours |
| Yield | 70–75% | 65–70% |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Boc deprotection is commonly achieved using TFA in dichloromethane or HCl in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms such as alcohols.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Medicinal Chemistry
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is extensively used as a building block in the synthesis of pharmaceutical agents. Its applications include:
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, modifications to the piperazine ring can lead to compounds with enhanced biological activity against specific tumors.
- Antibiotics : The compound serves as a precursor for synthesizing novel antibiotics that target bacterial infections resistant to conventional treatments.
Drug Delivery Systems
The Boc group enhances the solubility and stability of drugs formulated with this compound, making it valuable in developing drug delivery systems. Its ability to release active pharmaceutical ingredients (APIs) under specific conditions allows for controlled release formulations.
Neuropharmacology
Research has explored the potential neuropharmacological effects of derivatives derived from this compound. These compounds may interact with neurotransmitter systems and show promise in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Activity
A study investigated various derivatives of this compound for their anticancer properties. The results demonstrated that certain modifications led to increased potency against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Case Study 2: Antibiotic Development
Another research effort focused on synthesizing new antibiotics from this compound. The derivatives showed significant activity against multi-drug-resistant strains of bacteria, indicating their potential use in clinical settings.
Data Table: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Anticancer agents, antibiotics |
| Drug Delivery Systems | Enhances solubility and stability for controlled release | Formulations with modified piperazines |
| Neuropharmacology | Potential treatments for anxiety and depression | Piperazine derivatives |
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is facilitated by the resonance stabilization of the carbonyl group and the formation of a stable tert-butyl carbocation during deprotection .
Comparison with Similar Compounds
Structural Analogs with Different Protecting Groups
N-4-Cbz-2-piperazinecarboxylic acid (CAS 64172-98-1)
- Structure : Replaces the Boc group with a benzyloxycarbonyl (Cbz) group at the 4-position.
- Key Differences: The Cbz group is cleaved via hydrogenolysis or catalytic hydrogenation, unlike the acid-labile Boc group . Cbz offers orthogonal protection in multi-step syntheses but is less stable under reducing conditions.
- Applications: Preferred in scenarios requiring selective deprotection under non-acidic conditions.
Analogs with Additional Boc Groups
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 2381054-66-4)
- Structure : Contains Boc groups at both the 1- and 4-positions, with an (S)-configured carboxylic acid at the 2-position.
- Key Differences: Increased steric hindrance from dual Boc groups reduces reactivity in coupling reactions compared to the mono-Boc target compound . Higher molecular weight (269.38 g/mol vs. ~244.29 g/mol for the target) impacts solubility and pharmacokinetics .
- Applications : Used in complex syntheses requiring sequential deprotection.
Analogs with Aromatic Substituents
tert-Butyl 4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate (CAS 1146080-70-7)
- Structure : Features a 4-chlorophenyl-oxoethyl substituent at the 4-position.
- Key Differences :
- Applications : Intermediate in kinase inhibitor synthesis.
Analogs with Heterocyclic Modifications
tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate (CAS MFCD18837508)
- Structure : Incorporates a pyridinyl-ethyl group at the 4-position.
- Molecular weight (305.42 g/mol) exceeds the target compound, affecting membrane permeability .
- Applications : Explored in CNS-targeted therapeutics due to improved blood-brain barrier penetration.
Analogs with Stereochemical Variations
(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid (CAS 2381054-66-4)
- Structure : Methyl group at the 5-position instead of the 2-position, with (2R,5R) stereochemistry.
- Key Differences :
- Applications : Used in asymmetric catalysis and enantioselective synthesis.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid | N/A | C11H20N2O4 | 244.29 | Boc at 4, methyl and COOH at 2; chiral center | Peptide synthesis, drug intermediates |
| N-4-Cbz-2-piperazinecarboxylic acid | 64172-98-1 | C13H16N2O4 | 264.28 | Cbz at 4, COOH at 2; acid-stable, hydrogenolysis-labile | Orthogonal protection strategies |
| (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | 2381054-66-4 | C14H24N2O6 | 308.35 | Dual Boc groups; high steric hindrance | Sequential deprotection syntheses |
| tert-Butyl 4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate | 1146080-70-7 | C17H22ClN2O3 | 337.82 | Chlorophenyl-oxoethyl substituent; lipophilic | Kinase inhibitor intermediates |
| (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid | 2381054-66-4 | C11H20N2O4 | 244.29 | Methyl at 5, (2R,5R) configuration; conformational specificity | Enantioselective drug design |
Key Research Findings
- Protecting Group Stability : The Boc group in the target compound offers superior stability under basic conditions compared to Cbz, making it ideal for peptide couplings .
- Steric Effects : Analogs with dual Boc groups (e.g., ) exhibit reduced reactivity in amide bond formation due to steric hindrance .
- Biological Interactions : Compounds with aromatic substituents (e.g., ) show enhanced binding to hydrophobic enzyme pockets, whereas the target compound’s carboxylic acid improves aqueous solubility for IV formulations .
- Stereochemical Impact : The (2R,5R)-configured analog () demonstrates 10-fold higher inhibitory activity against HIV protease compared to its (2S) counterpart, highlighting the importance of chirality .
Biological Activity
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid, also known as (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 363192-62-5
- IUPAC Name : (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid
- Purity : Typically around 97% .
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance its biological effects.
The compound has been studied for its role as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and implicated in type 2 diabetes mellitus (T2DM). DPP-IV inhibitors are known to prolong the action of incretin hormones, which help regulate insulin secretion .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperazine ring and the carbonyl group can significantly influence the inhibitory activity against DPP-IV. For instance:
- Substituents on the piperazine ring can enhance binding affinity.
- The presence of tert-butoxycarbonyl groups appears to stabilize the compound, improving its pharmacokinetic properties .
Case Study 1: DPP-IV Inhibition
In a study aimed at developing new DPP-IV inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory potency. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, demonstrating significant potential for T2DM treatment .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of derivatives based on this compound. Certain analogs exhibited selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction via caspase activation. This suggests potential applications in cancer therapy .
Data Tables
| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Compound A | DPP-IV | 0.5 | Inhibitor |
| Compound B | DPP-IV | 1.0 | Inhibitor |
| Compound C | Caspase | 0.3 | Induces Apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring, followed by functionalization. For example:
Boc Protection : React 2-methylpiperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in THF or DCM .
Regioselective Methylation : Introduce methyl groups via alkylation or reductive amination, ensuring selectivity using steric or electronic directing groups .
Deprotection and Purification : Boc removal under acidic conditions (e.g., HCl/dioxane) and final purification via recrystallization or column chromatography .
- Key Data : Melting points for related Boc-piperazine derivatives range from 140–150°C, confirmed by DSC .
Q. How is the compound characterized after synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group position) and Boc integrity. LC-MS for molecular weight verification .
- Crystallography : X-ray diffraction (single-crystal) resolves stereochemistry and hydrogen-bonding networks in derivatives .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and stability thresholds .
Q. What storage conditions ensure stability?
- Methodological Answer :
- Store at 2–8°C in airtight, moisture-resistant containers. Avoid prolonged exposure to light or humidity to prevent Boc cleavage or hydrolysis .
- Monitor degradation via TLC or HPLC; degradation products include tert-butanol and CO₂ under acidic conditions .
Advanced Research Questions
Q. How can regioselectivity be controlled during piperazine ring functionalization?
- Methodological Answer :
- Steric Control : Use bulky reagents (e.g., tert-butyl groups) to direct substitutions to less hindered nitrogen atoms .
- Catalytic Strategies : Palladium-catalyzed amination (e.g., Buchwald-Hartwig) for aryl coupling at specific positions .
- pH-Dependent Reactions : Adjust reaction pH to favor nucleophilic attack at targeted nitrogen sites .
Q. What analytical techniques resolve stereochemical configurations in derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by correlating experimental and computed spectra .
- X-Ray Crystallography : Definitive structural assignment, as demonstrated for tert-butyl 4-{[5-(4-chlorophenyl)carboxamido]methyl}pyridine-2-carboxylate derivatives .
Q. How can computational methods predict reactivity or degradation pathways?
- Methodological Answer :
- DFT Calculations : Model reaction intermediates (e.g., Boc cleavage energetics) using Gaussian or ORCA software .
- Molecular Dynamics : Simulate hydrolysis under varying pH to identify vulnerable bonds .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with stability trends .
Q. What strategies mitigate degradation under acidic/basic conditions?
- Methodological Answer :
- Protective Group Engineering : Replace Boc with more stable groups (e.g., Fmoc) for harsh conditions .
- Buffered Systems : Use phosphate buffers (pH 5.5–7.0) during saponification to minimize undesired hydrolysis .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Q. How to design derivatives to improve pharmacokinetic properties?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., carboxylic acids) at the piperazine 4-position, as seen in 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid .
- Metabolic Stability : Replace labile esters with amides or heterocycles to reduce hepatic clearance .
- Targeted Delivery : Conjugate with PEG or liposomal carriers, leveraging tert-butyl hydrophobicity for membrane penetration .
Contradictions and Limitations in Evidence
- Toxicity Data : No specific toxicological data exists for the compound. Standard precautions (e.g., PPE, fume hoods) are recommended based on structurally related Boc-piperazines .
- Ecological Impact : Limited ecotoxicity studies; disposal must follow hazardous waste protocols to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
